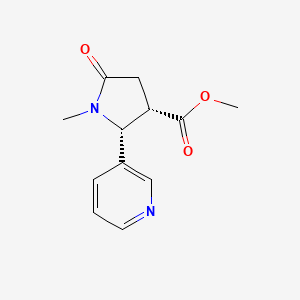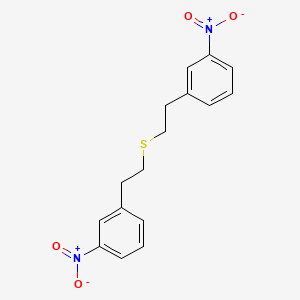
Acide Fusidique 24,25-Dihydroxy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24,25-Dihydroxy Fusidic Acid is a synthetic vitamin D analog with the chemical formula C31H50O8 . It is a white crystalline compound that is insoluble in water but can be dissolved in organic solvents . This compound is primarily used to treat skin diseases such as eczema and psoriasis due to its anti-inflammatory and immunomodulatory effects . Additionally, it has applications in treating certain leukemias and tumors .
Applications De Recherche Scientifique
24,25-Dihydroxy Fusidic Acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its effects on cellular signaling pathways and gene expression.
Medicine: It is used to treat skin diseases, certain leukemias, and tumors.
Industry: It is used in the formulation of pharmaceuticals and skincare products.
Analyse Biochimique
Biochemical Properties
It is known that it is a hydrolysis product of Fusidic Acid . Fusidic Acid is known to bind to elongation factor G (EF-G) as an inhibitor of protein synthesis
Molecular Mechanism
The molecular mechanism of action of 24,25-Dihydroxy Fusidic Acid is not well defined. As a derivative of Fusidic Acid, it may share similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
The preparation of 24,25-Dihydroxy Fusidic Acid involves several chemical synthesis steps. The process typically includes the synthesis of starting compounds, followed by alkylation reactions, hydrogenation reactions, and other chemical reaction steps . This synthetic route requires advanced organic synthesis technology and equipment . Industrial production methods are similar but scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
24,25-Dihydroxy Fusidic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
24,25-Dihydroxy Fusidic Acid exerts its effects by interfering with bacterial protein synthesis. It specifically prevents the translocation of the elongation factor G (EF-G) from the ribosome, thereby inhibiting protein synthesis . This mechanism is similar to that of fusidic acid, from which it is derived .
Comparaison Avec Des Composés Similaires
24,25-Dihydroxy Fusidic Acid is unique due to its specific chemical structure and mechanism of action. Similar compounds include:
Fusidic Acid: The parent compound from which 24,25-Dihydroxy Fusidic Acid is derived.
Sodium Fusidate: A salt form of fusidic acid used in similar medical applications.
Other Fusidic Acid Derivatives: These compounds share similar antibacterial properties and are used in various therapeutic applications.
Propriétés
Numéro CAS |
80445-74-5 |
|---|---|
Formule moléculaire |
C31H50O8 |
Poids moléculaire |
550.7 g/mol |
Nom IUPAC |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5,6-dihydroxy-6-methylheptanoic acid |
InChI |
InChI=1S/C31H50O8/c1-16-19-10-13-30(6)26(29(19,5)12-11-21(16)33)22(34)14-20-25(23(39-17(2)32)15-31(20,30)7)18(27(36)37)8-9-24(35)28(3,4)38/h16,19-24,26,33-35,38H,8-15H2,1-7H3,(H,36,37)/b25-18-/t16-,19-,20-,21+,22+,23-,24?,26-,29-,30-,31-/m0/s1 |
Clé InChI |
PGLFLDPZTHZNCH-DMZSZUJBSA-N |
SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC(C(C)(C)O)O)C(=O)O)OC(=O)C)C)O)C |
SMILES isomérique |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC(C(C)(C)O)O)\C(=O)O)OC(=O)C)C)O)C |
SMILES canonique |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC(C(C)(C)O)O)C(=O)O)OC(=O)C)C)O)C |
Synonymes |
(3α,4α,8α,9β,11α,13α,14β,16β,17Z)-16-(Acetyloxy)-3,11,24,25-tetrahydroxy-29-nordammar-17(20)-en-21-oic Acid; 24,25-Dihydroxyfusidic Acid; Sodium Fusidate Impurity A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2,2'-Binaphthalene]-6,6'-dicarboxylic Acid](/img/structure/B589441.png)









